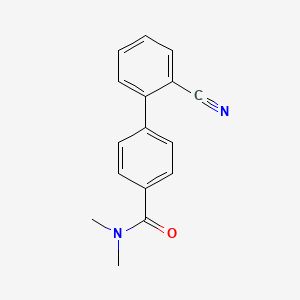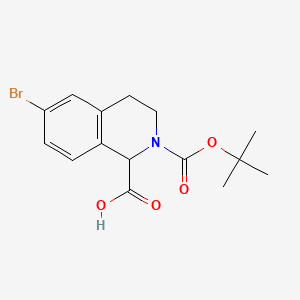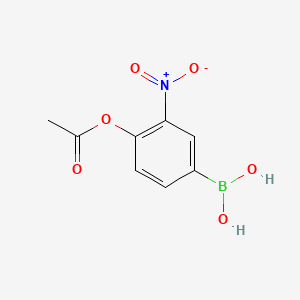
4-(2-Cyanophenyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is somewhat similar . It has a molecular weight of 188.23 and is a solid at room temperature .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, have been determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
“N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Quinazolin-4-yl-thiourea
The compound is used in the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. This is achieved through an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenylimino) phenylmethyl] thioureas. These compounds are prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .
Preparation of N-(2-Cyanophenyl)chloromethanimidoyl Chloride
The compound is used in the preparation of N-(2-cyanophenyl)chloromethanimidoyl chloride. This is done by chlorination of 2-cyanophenylisothiocyanate in chloroform with an excess of sulfuryl chloride .
Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
The compound is used in the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives from methyl-2-(2-cyanophenyl)acetates. This is achieved by selective amidation using AlMe3 as a catalyst .
Anticancer Activity
The newly synthesized 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been evaluated for their in vitro anticancer activity .
Molecular Docking Studies
Molecular docking studies have been performed with human DNA topoisomerase II using the 2-(2-cyanophenyl)-N-phenylacetamide derivatives .
Mecanismo De Acción
Direcciones Futuras
Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate, which has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates, is one of the most convenient methods to synthetize pyrrole heterocycles .
Propiedades
IUPAC Name |
4-(2-cyanophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEJRBSBVCTPJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742884 |
Source


|
| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanophenyl)-N,N-dimethylbenzamide | |
CAS RN |
1365272-24-7 |
Source


|
| Record name | [1,1′-Biphenyl]-4-carboxamide, 2′-cyano-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)
![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)


![2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B577366.png)

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)




